molecular formula C20H19N3O5 B10964404 N-(1,3-benzodioxol-5-yl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

N-(1,3-benzodioxol-5-yl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Cat. No.: B10964404
M. Wt: 381.4 g/mol
InChI Key: FXNNXTDCGLDNEZ-UHFFFAOYSA-N
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Description

N~1~-(1,3-BENZODIOXOL-5-YL)-2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE: is a complex organic compound that features a benzodioxole ring, an oxadiazole ring, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N~1~-(1,3-BENZODIOXOL-5-YL)-2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of hydrazides with carboxylic acids or their derivatives.

    Coupling Reactions: The benzodioxole and oxadiazole intermediates are then coupled with a phenoxyacetamide derivative under specific conditions, often involving the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N~1~-(1,3-BENZODIOXOL-5-YL)-2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N~1~-(1,3-BENZODIOXOL-5-YL)-2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE: has several applications in scientific research:

    Medicinal Chemistry: It can be investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Materials Science: The compound’s properties may be useful in the development of new materials with specific electronic or optical characteristics.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N~1~-(1,3-BENZODIOXOL-5-YL)-2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through biochemical assays and computational modeling.

Comparison with Similar Compounds

N~1~-(1,3-BENZODIOXOL-5-YL)-2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE: can be compared with similar compounds such as:

  • N-BENZO(1,3)DIOXOL-5-YL-ACETAMIDE
  • N-METHYL-1,3-BENZODIOXOLE-5-CARBOXAMIDE

These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can influence their chemical reactivity and applications.

Properties

Molecular Formula

C20H19N3O5

Molecular Weight

381.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

InChI

InChI=1S/C20H19N3O5/c1-12(2)19-22-20(28-23-19)13-3-6-15(7-4-13)25-10-18(24)21-14-5-8-16-17(9-14)27-11-26-16/h3-9,12H,10-11H2,1-2H3,(H,21,24)

InChI Key

FXNNXTDCGLDNEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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